5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel

Description

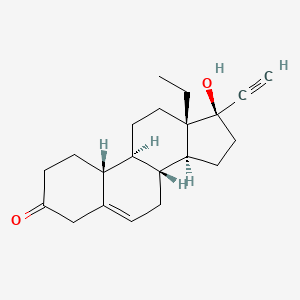

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,5,16-19,23H,3,6-13H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRBZVWRTAFWPO-XUDSTZEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C4CCC(=O)CC4=CCC3C1CCC2(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@@H]3[C@H]4CCC(=O)CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100021-05-4 | |

| Record name | delta5-Levonorgestrel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100021054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .DELTA.5-LEVONORGESTREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV7HH25Q8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 5 6 Dehydro 4 5 Dihydro D Norgestrel

Chemical Synthesis Approaches

The chemical synthesis of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel, also catalogued as Levonorgestrel (B1675169) EP Impurity P, involves strategic modifications of the norgestrel (B7790687) core, focusing on the introduction and saturation of specific double bonds within the steroid's ring system. o2hdiscovery.cokmpharma.insimsonpharma.com These transformations require a deep understanding of stereochemistry and regioselectivity to achieve the desired molecular architecture.

Regioselective and Stereoselective Dehydrogenation Strategies for Δ⁵⁻⁶ Bond Formation

The introduction of a double bond at the Δ⁵⁻⁶ position of a 4(5)-dihydro norgestrel precursor is a key synthetic challenge. While direct dehydrogenation of the saturated A/B ring junction to selectively form a Δ⁵⁻⁶ bond is not a commonly reported single-step transformation for this specific compound, related strategies in steroid chemistry can be considered. Typically, the formation of a Δ⁵ double bond in a 3-keto steroid can be achieved through a multi-step sequence. One plausible, though not explicitly documented for this compound, pathway could involve the kinetic enolization of a 3-keto-5α-steroid followed by trapping of the enol and subsequent elimination to introduce the double bond.

Another theoretical approach involves the introduction of a leaving group at the C6 position of a suitable precursor, followed by an elimination reaction to generate the Δ⁵⁻⁶ double bond. The stereochemistry of the starting material and the choice of reagents would be critical to control the regioselectivity of the elimination and avoid the formation of other unsaturated isomers.

Dihydrogenation Reactions Leading to Saturated Ring Systems

The "4(5)-dihydro" nomenclature in the target compound indicates the saturation of the Δ⁴ double bond present in the parent D-(-)-Norgestrel (Levonorgestrel) molecule. This is typically achieved through catalytic hydrogenation. manasalifesciences.com The reduction of the α,β-unsaturated ketone system in ring A of steroids like norgestrel is a well-established metabolic process and can be mimicked synthetically. nih.govnih.govnih.gov

Catalytic hydrogenation of levonorgestrel over a palladium catalyst would be expected to reduce the Δ⁴ double bond. researchgate.net The stereochemical outcome of this reduction is crucial, leading to either a 5α- or 5β-dihydro derivative. The specific stereochemistry at the C5 position in this compound would be determined by the conditions of this hydrogenation step. The presence of other functional groups in the molecule can influence the direction of hydrogen addition.

Below is a table summarizing potential catalytic hydrogenation approaches for the saturation of the A ring in norgestrel derivatives.

| Catalyst | Solvent | Pressure | Temperature | Potential Products |

| Palladium on Carbon (Pd/C) | Ethanol | 1-4 atm | Room Temperature | 5α-Dihydronorgestrel, 5β-Dihydronorgestrel |

| Platinum(IV) oxide (Adam's catalyst) | Acetic Acid | 1-4 atm | Room Temperature | 5α-Dihydronorgestrel, 5β-Dihydronorgestrel |

| Rhodium on Alumina (Rh/Al₂O₃) | Hexane | 1-4 atm | Room Temperature | 5α-Dihydronorgestrel, 5β-Dihydronorgestrel |

Application of Oxidative Reagents in Steroid Synthesis (e.g., DDQ)

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful oxidizing agent frequently employed in steroid chemistry for dehydrogenation reactions. du.ac.inresearchgate.net DDQ is particularly effective in introducing unsaturation into steroid ring systems, often with high regioselectivity. In the context of synthesizing derivatives of norgestrel, DDQ could be used to create dienone systems from a 3-keto-Δ⁴-steroid precursor.

The mechanism of DDQ dehydrogenation typically involves a hydride abstraction from an allylic position, followed by proton loss to form a new double bond. du.ac.in The regioselectivity of this reaction is influenced by the steroid's conformation and the presence of activating groups. For instance, the dehydrogenation of a 3-keto-Δ⁴-steroid can lead to either a Δ¹,⁴-dienone or a Δ⁴,⁶-dienone, depending on the reaction conditions and the substrate's structure. du.ac.in While the direct synthesis of the target Δ⁵⁻⁶ isomer using DDQ on a 4(5)-dihydro precursor is not a standard reaction, DDQ's utility in creating unsaturated steroid intermediates is well-established.

Multi-Step Chemical Pathways from Precursor Steroids

The synthesis of this compound would likely proceed through a multi-step pathway starting from a more readily available steroid precursor, such as 19-nortestosterone or a derivative thereof. google.comnih.gov A hypothetical synthetic route could involve the following key transformations:

Ethynylation at C17: Introduction of the characteristic ethynyl (B1212043) group at the C17 position of a 17-keto precursor.

Modification of Ring A/B: A series of reactions to achieve the desired 4,5-dihydro and 5,6-dehydro structure. This could involve:

Initial reduction of the Δ⁴ double bond of a norgestrel-like precursor to yield a dihydronorgestrel intermediate.

Subsequent introduction of the Δ⁵ double bond through methods such as those alluded to in section 2.1.1.

Biocatalytic Synthesis and Transformation

Biocatalytic methods offer an alternative and often more selective approach to the synthesis and modification of steroids. The use of microorganisms and isolated enzymes can effect transformations that are challenging to achieve through traditional chemical synthesis.

Enzymatic Dehydrogenation Systems (e.g., Δ¹-Ketosteroid Dehydrogenases, Steroid-modifying Enzymes)

While Δ¹-ketosteroid dehydrogenases are known for introducing a double bond at the C1-C2 position of the steroid A-ring, other microbial enzymes are capable of different dehydrogenation reactions. nih.gov The biotransformation of levonorgestrel by various microorganisms has been studied, leading to a range of hydroxylated and dehydrogenated metabolites. researchgate.netnih.gov

For example, the microbial transformation of levonorgestrel by Cunninghamella blakesleeana has been shown to yield a hydroxylated and dehydrogenated metabolite, 13β-ethyl-17α-ethynyl-10,17β-dihydroxy-4,6-dien-3-one. researchgate.net This indicates that microbial systems possess enzymes capable of introducing new double bonds into the norgestrel framework. Although this specific metabolite is a dienone and not the target Δ⁵⁻⁶ isomer, it demonstrates the potential of biocatalysis in generating unsaturated norgestrel derivatives.

The table below summarizes some observed biocatalytic transformations of levonorgestrel.

| Microorganism | Transformation Type | Resulting Product(s) |

| Cunninghamella elegans | Hydroxylation | Various hydroxylated metabolites |

| Cunninghamella blakesleeana | Hydroxylation and Dehydrogenation | 13β-ethyl-17α-ethynyl-10,17β-dihydroxy-4,6-dien-3-one and other hydroxylated metabolites |

| Freshwater microalgae | Dehydrogenation | 6,7-dehydronorgestrel |

Further screening of microbial cultures or the use of isolated steroid-modifying enzymes could potentially identify a biocatalyst capable of producing this compound from a suitable precursor. The high selectivity of enzymatic reactions could be advantageous in overcoming the challenges of regioselectivity encountered in chemical synthesis.

Microbial Biotransformation for Targeted Structural Modifications

Microbial biotransformation serves as a powerful tool for the targeted structural modification of complex molecules like steroids, offering high regio- and stereo-selectivity that is often difficult to achieve through conventional chemical methods. aub.edu.lb In the context of D-(-)-Norgestrel (Levonorgestrel) and related progestins, various microorganisms, particularly fungi and microalgae, have been utilized to introduce specific functional groups, primarily hydroxyl groups, or to alter saturation within the steroid nucleus. researchgate.netnih.gov These modifications can lead to the generation of novel derivatives with potentially altered biological activities.

Fungi, especially from the genus Cunninghamella, are well-documented for their capacity to hydroxylate steroids. aub.edu.lbresearchgate.netnih.gov This ability is largely attributed to their cytochrome P450 monooxygenase systems, which catalyze the insertion of oxygen atoms at various positions on the steroid scaffold. aub.edu.lb For instance, the fermentation of Levonorgestrel with Cunninghamella elegans has been shown to yield a range of hydroxylated metabolites. researchgate.netnih.gov Specific hydroxylations have been identified at the C-6β, C-10β, C-11α, and C-15α positions, sometimes resulting in di- or tri-hydroxylated products. researchgate.netnih.gov Other fungal species, including Rhizopus stolonifer, Fusarium lini, and Curvularia lunata, have also been found to metabolize Levonorgestrel, primarily yielding the 10β-hydroxylated derivative as a major product. researchgate.netnih.gov

In addition to fungi, freshwater microalgae have demonstrated the ability to transform Norgestrel. nih.gov Studies involving Scenedesmus obliquus and Chlorella pyrenoidosa have identified metabolites resulting from both reduction and dehydrogenation reactions. nih.gov Notably, these microalgae can produce 4,5-dihydronorgestrel and 6,7-dehydronorgestrel. nih.gov The primary transformation pathways proposed include reduction, oxidation, and hydroxylation. nih.gov Such research highlights the diverse catalytic capabilities of microorganisms for modifying the core structure of Norgestrel and its analogs.

Table 1: Examples of Microbial Biotransformation of Levonorgestrel/Norgestrel

| Microorganism | Substrate | Reaction Type | Key Metabolite(s) Identified | Source(s) |

|---|---|---|---|---|

| Cunninghamella elegans | Levonorgestrel | Hydroxylation | 10β-hydroxy, 6β-hydroxy, 15α-hydroxy, 11α-hydroxy, and 6β,10β-trihydroxy derivatives | researchgate.netnih.gov |

| Rhizopus stolonifer | Levonorgestrel | Hydroxylation | 13-ethyl-10β,17β-dihydroxy-18,19-dinor-17α-pregn-4-en-20-yn-3-one | researchgate.netnih.gov |

| Scenedesmus obliquus | Norgestrel | Reduction / Dehydrogenation | 4,5-dihydronorgestrel, 6,7-dehydronorgestrel | nih.gov |

| Chlorella pyrenoidosa | Norgestrel | Reduction / Dehydrogenation | 4,5-dihydronorgestrel, 6,7-dehydronorgestrel | nih.gov |

Chemoenzymatic Cascade Reactions in Steroid Production Research

Chemoenzymatic synthesis integrates the advantages of chemical reactions with the high selectivity of biocatalysis to create efficient and sustainable pathways for producing complex molecules like steroids. rsc.orgnih.govresearchgate.net Cascade reactions, where multiple transformations occur sequentially in a single pot, are a hallmark of this approach, mimicking the efficiency of natural biosynthetic pathways. nih.gov In steroid production research, this strategy is employed to convert readily available precursors, such as phytosterols, into valuable steroidal active pharmaceutical ingredients (APIs). asm.orgnih.gov

The core of these cascades involves a variety of enzymes capable of performing specific modifications on the steroid nucleus. nih.gov Key enzyme classes include hydroxysteroid dehydrogenases (HSDs), cytochrome P450 (CYP) enzymes, and oxygenases, which catalyze essential reduction, oxidation, and hydroxylation steps, respectively. researchgate.netasm.orgnih.gov For example, 17β-hydroxysteroid dehydrogenase (17β-HSD) is a crucial enzyme for the reduction of a C-17 keto group, a common step in the synthesis of many bioactive steroids. asm.org Researchers have engineered microorganisms like Mycobacterium neoaurum to function as "cell factories" that express these key enzymes, enabling the direct conversion of sterol substrates to desired products. asm.orgnih.gov

A significant challenge in enzymatic reactions is the reliance on expensive cofactors like NAD(P)H. asm.org Chemoenzymatic strategies address this by incorporating in-situ cofactor regeneration systems. asm.org For instance, the co-expression of an enzyme like glucose-6-phosphate dehydrogenase (G6PDH) can be used to continuously regenerate the NADPH required by HSDs, thereby driving the reaction forward and increasing product yield. asm.org By rationally designing multi-enzyme cascades and implementing cofactor recycling, researchers can establish efficient, one-step biocatalytic processes for the synthesis of valuable steroidal compounds from inexpensive raw materials. asm.org This approach not only improves the economic feasibility of steroid production but also enhances its environmental sustainability. rsc.org

Table 2: Key Enzymes in Chemoenzymatic Steroid Synthesis Cascades

| Enzyme Class / Example | Function in Cascade | Type of Steroid Modification | Source(s) |

|---|---|---|---|

| Hydroxysteroid Dehydrogenases (HSDs) | Catalyze reversible oxidation/reduction of hydroxyl/keto groups. | Interconversion of hydroxysteroids and ketosteroids (e.g., at C-3, C-17). | asm.orgnih.gov |

| Cytochrome P450 (CYP) Enzymes | Catalyze a wide range of oxidative reactions, including hydroxylation and C-C bond cleavage. | Hydroxylation at various positions, side-chain cleavage. | nih.gov |

| α-Ketoglutarate-dependent Oxygenases (αKG OXs) | Perform diverse reactions including hydroxylation, epoxidation, and desaturation. | Regioselective hydroxylation. | rsc.org |

| Glucose-6-phosphate Dehydrogenase (G6PDH) | Used in ancillary reactions to regenerate cofactors. | Regeneration of NADPH to support HSD activity. | asm.org |

Stereochemical Investigations and Isomerism of D Norgestrel Derivatives

Enantiomeric Considerations of D-(-)-Norgestrel and Related Stereoisomers

Norgestrel (B7790687), chemically known as (±)-13-ethyl-17α-ethynyl-17β-hydroxygon-4-en-3-one, is a synthetic progestin that exists as a pair of enantiomers. wikipedia.org The biologically active component of this racemic mixture is the levorotatory isomer, D-(-)-norgestrel, which is also widely known as levonorgestrel (B1675169). drugbank.comnih.govnih.gov Its counterpart, the dextrorotatory isomer L-(+)-norgestrel (or dextronorgestrel), is biologically inactive. wikipedia.orgnih.gov

The key structural difference lies in the configuration of the ethyl group at the C-13 position of the steroid skeleton. In the active D-(-) isomer, this group is in the β-position, while in the inactive L-(+) isomer, it is in the α-position. wikipedia.org Consequently, levonorgestrel is approximately twice as potent by weight as the racemic norgestrel. wikipedia.orgnih.gov The distinct three-dimensional structures of these enantiomers lead to significant differences in their biological properties, as the progesterone (B1679170) receptor can stereoselectively bind with the D-(-) form. nih.gov

| Property | D-(-)-Norgestrel (Levonorgestrel) | L-(+)-Norgestrel (Dextronorgestrel) | (±)-Norgestrel (Racemic Mixture) |

| Synonyms | d-norgestrel, (-)-norgestrel nih.govwikipedia.org | l-norgestrel, (+)-norgestrel wikipedia.org | dl-norgestrel wikipedia.org |

| C13 Configuration | C13β isomer wikipedia.org | C13α isomer wikipedia.org | Mixture of C13α and C13β isomers wikipedia.org |

| Biological Activity | Biologically active progestin drugbank.comnih.gov | Biologically inactive wikipedia.orgnih.govpandiahealth.com | Active, but half as potent as levonorgestrel wikipedia.org |

| Primary Role | Active ingredient in hormonal contraceptives nih.gov | Inactive component of the racemic mixture pandiahealth.com | Used in some birth control formulations verywellhealth.com |

Impact of Stereochemistry on Reaction Pathways and Selectivity in Synthesis

The synthesis of specific stereoisomers of norgestrel is a complex process where stereochemistry plays a crucial role in determining reaction pathways and the selectivity of the final product. The total synthesis of D-(-)-norgestrel requires precise control over the formation of multiple chiral centers to ensure the desired stereochemical configuration. nih.gov

During synthesis, the introduction of the ethyl group at the C13 position is a critical stereoselective step. The spatial orientation of existing rings and functional groups in the steroid intermediate directs the approach of reagents, influencing the final stereochemistry of the product. For instance, processes have been developed for the synthesis of high-purity D-(-)-norgestrel that involve stereospecific reactions. google.com

In the preparation of derivatives, such as the acetylation of D-(-)-norgestrel, reaction conditions can be tailored to preserve the existing stereochemistry. The use of specific reagents and catalysts, like acetic anhydride (B1165640) with zinc chloride, ensures that the reaction at the 17-hydroxy group proceeds without altering the crucial stereocenters of the steroid nucleus. google.com Similarly, the formation of oxime derivatives, like in the synthesis of norelgestromin (B1679859) from D-(-)-norgestrel, can result in E and Z isomers, the formation of which is influenced by the reaction conditions and the stereochemistry of the starting material. google.com The ability to control these reactions stereoselectively is paramount for producing the biologically active isomer with high purity.

Stereochemical Aspects of Biochemical Transformation Products

The biotransformation and metabolism of norgestrel are highly stereoselective, with the D-(-) and L-(+) enantiomers following different metabolic pathways. nih.govcngb.org This enzymatic differentiation leads to distinct metabolite profiles for each isomer.

Studies have shown that the primary metabolic pathways for D-(-)-norgestrel involve the reduction of the A-ring, leading to the formation of various tetrahydronorgestrel isomers, with 3α,5β-tetrahydronorgestrel being a major urinary metabolite. nih.govpharmacompass.com In contrast, the inactive L-(+)-norgestrel is predominantly metabolized through hydroxylation, particularly at the 16β-position. nih.govnih.gov

Other stereoselective transformations observed include:

For L-(+)-Norgestrel: 16α- and 1β-hydroxylation, as well as D-homoannulation. nih.govcngb.org

For D-(-)-Norgestrel: 2α-hydroxylation has been noted. nih.govcngb.org

This stereoselectivity extends to the rate of metabolism, with some studies indicating that the biologically active D-(-)-enantiomer is metabolized more rapidly than the L-(+)-enantiomer, primarily due to a more ready conversion to ring-A reduced metabolites. nih.gov Research on biotransformation by freshwater microalgae has also identified products like 4,5-dihydronorgestrel and 6,7-dehydronorgestrel, highlighting that hydroxylation, reduction, and oxidation are key transformation pathways. nih.govresearchgate.net

| Enantiomer | Primary Metabolic Pathway | Key Metabolites |

| D-(-)-Norgestrel | Ring A Reduction nih.govnih.gov | 3α,5β-Tetrahydronorgestrel, 2α-hydroxynorgestrel nih.govnih.gov |

| L-(+)-Norgestrel | Hydroxylation nih.govnih.gov | 16β-hydroxynorgestrel, 16α-hydroxynorgestrel nih.govnih.gov |

Advanced Methods for Stereoisomer Isolation and Purity Assessment in Research

Ensuring the enantiomeric purity of D-(-)-norgestrel is critical for its use. Advanced analytical methods have been developed for the effective separation, isolation, and purity assessment of norgestrel stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a primary technique used for this purpose. Chiral separation can be achieved using two main approaches:

Chiral Stationary Phases (CSPs): Columns with a chiral selector immobilized on the stationary phase, such as the Chiral Art Cellulose-SC column, can reliably separate levonorgestrel from dextronorgestrel. chromatographyonline.com

Chiral Mobile Phase Additives: A common and effective method involves adding a chiral selector to the mobile phase in reversed-phase HPLC (RP-HPLC). Cyclodextrins, particularly hydroxypropyl-β-cyclodextrin (HP-β-CD), are widely used. nih.govresearchgate.net The cyclodextrin (B1172386) forms transient diastereomeric inclusion complexes with the norgestrel enantiomers, allowing for their separation on a standard C8 or C18 column.

The optimization of these HPLC methods involves adjusting several parameters to achieve baseline separation, including the concentration of the chiral additive, the composition of the mobile phase (e.g., the ratio of acetonitrile (B52724) to buffer), and the column temperature. nih.govresearchgate.net These validated methods are sensitive enough to determine as little as 0.1% of an enantiomeric impurity in a levonorgestrel sample. researchgate.net Gas-liquid chromatography has also been employed in the analysis of norgestrel intermediates and their isomers. documentsdelivered.com These advanced analytical techniques are indispensable for the quality control and stereochemical investigation of D-(-)-norgestrel and its derivatives in research and pharmaceutical development. researchgate.netmdpi.com

Biochemical Transformations and Metabolite Profiling of 5 6 Dehydro 4 5 Dihydro D Norgestrel Non Clinical Focus

Enzymatic Pathways in In Vitro and Model Biological Systems

The biotransformation of norgestrel (B7790687) and its derivatives is a multi-step process mediated by a variety of enzymes. These pathways primarily involve modifications to the steroid's core structure, particularly the A-ring, and the addition of polar groups to facilitate excretion.

The A-ring of the norgestrel molecule is a primary site for metabolic activity, particularly reduction reactions. In liver metabolism models, reduction of the A-ring is a key pathway. wikipedia.org This transformation is catalyzed by reductase and dehydrogenase enzymes. For instance, 5α-reductase is responsible for producing metabolites like 5α-dihydrolevonorgestrel. wikipedia.org Similarly, biotransformation studies using microorganisms have identified products such as 4,5-dihydronorgestrel, indicating the action of reductases on the double bond of the A-ring. nih.govresearchgate.net These enzymatic actions decrease the biological activity of the parent compound and represent the initial steps toward inactivation and elimination.

Following initial modifications, or sometimes as a primary metabolic step, the norgestrel structure undergoes hydroxylation. This Phase I reaction, primarily catalyzed by cytochrome P450 (CYP) enzymes, introduces hydroxyl (-OH) groups at various positions on the steroid nucleus. nih.gov Identified sites of oxidation include the C2α and C16β positions. wikipedia.org

These newly introduced hydroxyl groups, along with the existing hydroxyl group at C17, serve as sites for Phase II conjugation reactions. numberanalytics.com The two principal conjugation pathways for steroids are glucuronidation and sulfation. wikipedia.orgnih.gov

Glucuronidation: This process involves the enzyme UDP-glucuronosyltransferase (UGT), which transfers glucuronic acid to the hydroxylated metabolite. numberanalytics.comnih.gov This creates a significantly more water-soluble glucuronide conjugate.

Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway adds a sulfate (B86663) group, also increasing the hydrophilicity of the molecule. numberanalytics.com

These conjugation reactions are critical for detoxification, transforming the lipophilic steroid into water-soluble metabolites that can be readily eliminated from the system. artmolecule.fr Norgestrel metabolites are typically excreted as glucuronide and sulphate conjugates. nih.gov

Microalgae have demonstrated the capability to transform synthetic steroids, offering unique enzymatic pathways not always seen in other model systems. Studies involving freshwater microalgae such as Scenedesmus obliquus and Chlorella pyrenoidosa have shown effective biotransformation of norgestrel. nih.govresearchgate.net The primary mechanisms proposed in these systems are reduction, oxidation, and hydroxylation. nih.gov

In these studies, S. obliquus was found to be more efficient than C. pyrenoidosa in transforming norgestrel. nih.govresearchgate.net Notably, this research led to the first-time identification of two specific transformation products: 4,5-dihydronorgestrel and 6,7-dehydronorgestrel. nih.gov This highlights the potential of microalgal systems in generating novel metabolites for further study.

Table 1: Norgestrel Transformation Products Identified in Microalgal Biotransformation

| Metabolite Name | Parent Compound | Microalgae Species | Proposed Transformation Pathway | Reference |

|---|---|---|---|---|

| 4,5-dihydronorgestrel | Norgestrel | Scenedesmus obliquus, Chlorella pyrenoidosa | Reduction | nih.gov |

| 6,7-dehydronorgestrel | Norgestrel | Scenedesmus obliquus, Chlorella pyrenoidosa | Dehydrogenation/Oxidation | nih.gov |

Structural Elucidation of Research-Relevant Biochemical Transformation Products

The identification of metabolites formed through biotransformation is a critical step in metabolic research. The definitive identification of transformation products, such as 4,5-dihydronorgestrel and 6,7-dehydronorgestrel from microalgal studies, relies on advanced analytical techniques. nih.gov Structural elucidation is typically achieved through a combination of chromatographic separation and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC) is used to isolate individual metabolites from the complex mixture of a biological sample. Following isolation, Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), provides precise mass-to-charge ratio data, which helps determine the molecular weight and elemental composition of the metabolite. Further structural details are uncovered using tandem mass spectrometry (MS/MS), which fragments the molecule and provides information about its constituent parts. For an unambiguous determination of the complete chemical structure, including the stereochemistry of new functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

Application of Stable Isotope Tracers in Metabolic Pathway Research

Stable isotope tracing is a powerful technique used to map metabolic pathways and quantify the flow of molecules through these routes. nih.govmssm.edu This method involves replacing one or more atoms in the parent compound, such as 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel, with their heavy stable isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H). nih.gov

When this isotopically labeled compound is introduced into an in vitro system (like liver microsomes or cell cultures), it is processed by the same enzymatic pathways as the unlabeled compound. researchgate.netspringernature.com Analytical instruments, particularly high-resolution mass spectrometers, can distinguish between the labeled metabolites and the naturally occurring unlabeled molecules based on their mass difference. nih.gov By tracking the isotopic label through the various metabolic products, researchers can:

Unequivocally trace the origin of atoms in a metabolite back to the parent compound.

Discover and confirm novel or unexpected metabolic pathways.

Gain insights into the sequence of enzymatic reactions.

Analyze the relative rates of production for different metabolites. mssm.edu

This approach provides unparalleled detail on the metabolic wiring of the system under investigation. nih.gov

Influence of Enzyme Isoforms and Cofactors on Transformation Kinetics

The rate and outcome of the biotransformation of this compound are heavily dependent on the specific enzymes and cofactors present in the biological system.

Cofactors: Enzymatic reactions require cofactors to proceed. For instance, CYP-mediated hydroxylations are dependent on the presence of NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate) as a reducing agent. Similarly, glucuronidation by UGTs requires UDP-glucuronic acid (UDPGA) as a sugar donor, and sulfation by SULTs requires 3'-phosphoadenosine-5'-phosphosulfate (PAPS). The availability and concentration of these essential cofactors within the experimental system can be a rate-limiting factor, directly influencing the kinetics of the transformation reactions.

Molecular Interactions and Structure Activity Relationships Sar of 5 6 Dehydro 4 5 Dihydro D Norgestrel

Receptor Binding Studies at the Molecular Level

Direct receptor binding assays for 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel are not widely reported. However, extensive research on its parent compound, Levonorgestrel (B1675169), and its metabolite, 5α-DHLNG, provides insight into potential interactions.

Progesterone (B1679170) Receptor (PR): Levonorgestrel is a potent agonist of the progesterone receptor, which is central to its progestogenic activity. wikipedia.orgt3db.ca Its metabolite, 5α-DHLNG, also binds to the progesterone receptor but with a lower affinity, estimated to be about one-third of that of Levonorgestrel. wikipedia.orgiiab.me Interestingly, unlike Levonorgestrel, 5α-DHLNG has been shown to possess both progestogenic and antiprogestogenic activities, giving it a profile similar to a selective progesterone receptor modulator (SPRM). wikipedia.orgiiab.me

Androgen Receptor (AR): Levonorgestrel and its metabolite 5α-DHLNG are known to interact with the androgen receptor. nih.gov Studies have shown that 5α-DHLNG has a binding affinity for the androgen receptor that is comparable to that of Levonorgestrel itself. wikipedia.orgiiab.me The relative binding affinity of 5α-DHLNG for the AR was reported as 38.0% of the potent androgen metribolone, similar to Levonorgestrel's 34.3%. wikipedia.org This interaction underlies the androgenic effects observed with these compounds.

Estrogen Receptor (ER): Direct binding of Levonorgestrel and 5α-DHLNG to the estrogen receptor is considered negligible. wikipedia.orgiiab.me However, further metabolites of 5α-DHLNG, specifically 3α,5α-Tetrahydrolevonorgestrel (3α,5α-THLNG) and 3β,5α-Tetrahydrolevonorgestrel, exhibit weak binding to the estrogen receptor. wikipedia.org Their relative binding affinities are low, ranging from 0.4% to 2.4% of that of estradiol (B170435), and they are thought to be responsible for the weak estrogenic effects seen with high doses of Levonorgestrel. wikipedia.org

| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Estrogen Receptor (ER) |

|---|---|---|---|

| Levonorgestrel | 150–162 | 34–45 | ~0 |

| 5α-Dihydrolevonorgestrel (5α-DHLNG) | 50 | 38 | ~0 |

| 3α,5α-Tetrahydrolevonorgestrel | Data not available | Data not available | 0.4 |

| 3β,5α-Tetrahydrolevonorgestrel | Data not available | Data not available | 2.4 |

There is no specific information available regarding the ligand-induced conformational changes and receptor activation mechanisms for this compound. In general, when a steroid hormone like Levonorgestrel binds to its receptor, it induces a significant conformational change in the receptor protein. This change facilitates the dissociation of heat shock proteins, receptor dimerization, and subsequent binding to specific DNA sequences known as hormone response elements, leading to the modulation of gene transcription.

GABAA Receptors: No studies were found that directly link this compound or its close analogues like Levonorgestrel to the GABAA receptor. GABAA receptors are primarily modulated by neurosteroids, a class of steroids that can be synthesized in the central nervous system. nih.gov

Pregnane X Receptor (PXR): Specific binding studies of this compound to the Pregnane X Receptor (PXR) have not been identified. PXR is a nuclear receptor that functions as a xenosensor, regulating the metabolism and excretion of foreign substances and endogenous compounds. nih.gov While certain 5β-dihydrosteroids can act as ligands for PXR, specific data for Levonorgestrel derivatives in this context is lacking. nih.gov

Theoretical and Computational Modeling of Molecular Interactions

No specific molecular docking or molecular dynamics simulation studies have been published for this compound. Such computational methods are powerful tools for predicting the binding orientation of a ligand within a protein's active site and simulating the dynamic behavior of the resulting complex over time. nih.govmdpi.comnih.gov A theoretical docking study of this compound with steroid receptors could elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, providing a basis for understanding its potential biological activity.

A Quantitative Structure-Activity Relationship (QSAR) analysis for this compound has not been performed. QSAR studies involve creating mathematical models that correlate the chemical structure of a series of compounds with their biological activity. u-tokyo.ac.jpresearchgate.net These models can help predict the activity of new, untested compounds and provide insights into the structural features that are crucial for molecular interactions. nih.gov A QSAR analysis including this compound and other progestins could help quantify how specific structural modifications, such as the position of double bonds, influence binding affinity and receptor activation.

Prediction of Molecular Permeability and Biological Activity

The prediction of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is a crucial component of early-stage drug discovery and chemical research. For this compound, various physicochemical properties that influence its molecular permeability and potential biological activity have been predicted through computational models.

Several key descriptors are used to forecast the permeability and drug-likeness of a molecule. These include molecular weight, the logarithm of the partition coefficient (logP), hydrogen bond donors and acceptors, and the topological polar surface area (TPSA). These predicted properties for this compound are summarized below.

Predicted Physicochemical Properties

| Property | Predicted Value |

|---|---|

| Molecular Weight | 312.45 g/mol |

| XLogP3 | 3.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area (TPSA) | 37.3 Ų |

| Heavy Atom Count | 23 |

| Complexity | 557 |

| pKa (strongest acidic) | 13.10 ± 0.40 |

| Boiling Point | 451.8 ± 45.0 °C |

These computationally generated values provide a preliminary assessment of the compound's expected behavior. For instance, the XLogP3 value of 3.5 suggests good lipophilicity, which is often correlated with cell membrane permeability. The topological polar surface area (TPSA) is another important predictor of drug transport properties. A TPSA of 37.3 Ų is well within the range typically associated with good oral bioavailability and cell permeability, including penetration of the blood-brain barrier.

Further predictions regarding the compound's biological activity can be inferred from its structural similarity to other known steroid compounds. Based on its core structure, it is predicted to interact with nuclear hormone receptors. While specific quantitative predictions of activity at various receptors are not extensively available in the public domain, its structural relationship to norgestrel (B7790687) suggests potential activity at progesterone and androgen receptors.

Allosteric Modulation and Receptor Crosstalk in Research Contexts

The concepts of allosteric modulation and receptor crosstalk are significant in understanding the nuanced effects of steroid hormones and their analogues. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, altering the receptor's conformation and thereby modifying the effects of the primary ligand. Receptor crosstalk refers to the complex signaling interactions and integration that occur between different receptor pathways.

In the research context of this compound, while direct studies on its allosteric modulatory properties or its specific role in receptor crosstalk are not extensively documented, its structural class provides a basis for theoretical consideration. Steroids are known to be involved in complex signaling networks. For example, progesterone itself has been identified as an allosteric modulator of CYP3A4, an important enzyme in drug metabolism. nih.gov This highlights the potential for steroid-like molecules to exert effects beyond direct receptor agonism or antagonism.

The metabolites of related compounds, such as 5α-dihydrolevonorgestrel, are known to interact with multiple receptors, including the androgen receptor and, to a lesser extent, the estrogen receptor. wikipedia.org This demonstrates the principle of receptor crosstalk within this class of molecules, where a compound or its metabolites can influence multiple signaling pathways. Research into 5β-dihydrosteroids, a related class of steroid metabolites, has shown that they are not inert but can regulate ligand access to nuclear receptors and act as ligands for both nuclear and membrane-bound receptors, further illustrating the potential for complex biological activities beyond simple receptor binding.

Given the structural characteristics of this compound, it is a candidate for research into potential allosteric effects on steroid receptors or other related signaling proteins. Investigating its capacity to modulate the binding or efficacy of endogenous hormones or other synthetic ligands at their respective receptors could be a valuable area of inquiry. Furthermore, exploring its potential to simultaneously influence multiple receptor systems, thereby participating in receptor crosstalk, would contribute to a more comprehensive understanding of its biological activity profile.

Advanced Analytical Methodologies for Research on 5 6 Dehydro 4 5 Dihydro D Norgestrel

Chromatographic Techniques for Compound and Metabolite Separation

Chromatography is a fundamental tool for the separation of closely related steroid isomers and impurities. The choice between liquid and gas chromatography depends on the volatility and thermal stability of the analytes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Norgestrel (B7790687) and its related substances due to its high resolution and applicability to non-volatile compounds. humanjournals.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

Method development focuses on optimizing parameters to achieve baseline separation of the target compound from other steroids and degradation products. Key parameters include the choice of stationary phase (column), mobile phase composition, flow rate, and detector wavelength.

Stationary Phase: C18 and C8 columns are frequently employed for steroid separations, offering excellent hydrophobic selectivity. nih.govnih.gov

Mobile Phase: A mixture of an organic solvent (typically acetonitrile) and an aqueous buffer is common. nih.govnih.govresearchgate.net The ratio of these components is adjusted to control the retention and resolution of the compounds. For separating chiral compounds like norgestrel enantiomers, chiral mobile phase additives such as hydroxypropyl-β-cyclodextrin can be introduced. nih.govresearchgate.net

Detection: UV detection is standard, with wavelengths typically set around 240-242 nm to monitor the α,β-unsaturated ketone chromophore present in norgestrel and many of its related impurities. nih.govresearchgate.net

The following interactive table summarizes various RP-HPLC methods developed for the analysis of Norgestrel and related compounds.

| Parameter | Method 1 | Method 2 | Method 3 |

| Stationary Phase | Agilent ZORBAX Eclipse XDB-C8 (150 mm x 4.6 mm, 5 µm) nih.govresearchgate.net | Luna C18 (150 x 4.6 mm, 5 µm) nih.gov | Purospher® STAR RP-18e (150 X 4.0 mm, 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile (B52724) and Phosphate Buffer (pH 5.0) with 25 mM HP-β-CD (30:70, v/v) nih.govresearchgate.net | Acetonitrile and Water (50:50, v/v) nih.gov | Acetonitrile and Water (47:53, v/v) researchgate.net |

| Flow Rate | 1.0 mL/min nih.govresearchgate.net | 1.0 mL/min nih.gov | 1.5 mL/min researchgate.net |

| Detection | UV at 240 nm nih.govresearchgate.net | PDA at 241 nm nih.gov | UV at 242 nm researchgate.net |

Optimization of these methods is crucial for stability-indicating assays, which are designed to separate degradation products that may form under stress conditions such as exposure to acid, base, oxidation, and light. humanjournals.comhumanjournals.com

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable steroids or those that can be made volatile through derivatization. It offers high separation efficiency.

In the context of Norgestrel synthesis, GC has been employed to separate and quantify specific impurities that may be difficult to resolve using other techniques like Thin-Layer Chromatography (TLC). nih.gov For instance, an impurity originating from the Birch reduction step in the synthesis of norgestrel could be effectively separated and quantified by GC. nih.gov Furthermore, GC, in combination with TLC and mass spectrometry, has been instrumental in identifying metabolites of norgestrel, such as the 3α-hydroxy,5β and 3β-hydroxy,5β isomers of tetrahydronorgestrel, in biological samples. nih.gov

Spectroscopic Characterization for Structural Elucidation

Once an impurity like 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel is isolated, spectroscopic techniques are employed to confirm its identity and elucidate its exact chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural determination of organic molecules, including complex steroids. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

For a compound like this compound, NMR is critical for:

Positional Assignment: The chemical shifts and coupling patterns of the olefinic protons in the ¹H NMR spectrum, along with the corresponding signals in the ¹³C NMR spectrum, would definitively locate the double bond at the 5(6)-position, distinguishing it from the parent drug, Levonorgestrel (B1675169), which has a double bond at the 4(5)-position.

Stereochemical Determination: Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), can be used to determine the relative stereochemistry of the molecule. This is crucial for confirming the configuration at various chiral centers and ensuring it corresponds to the D-(-)-Norgestrel series.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental formula. For this compound, HRMS would confirm the molecular formula as C₂₁H₂₈O₂. lgcstandards.com

Tandem mass spectrometry (MS/MS), a feature of modern mass spectrometers, involves the fragmentation of the parent ion to produce a characteristic pattern of daughter ions. This fragmentation pattern acts as a chemical fingerprint. By comparing the fragmentation of the impurity to that of the parent drug and other known isomers, structural differences can be pinpointed. This is particularly useful in distinguishing positional isomers, as the location of the double bond can significantly influence how the steroid ring system fragments under collision-induced dissociation. nih.gov

| Technique | Information Provided | Application for this compound |

| HRMS | Accurate mass measurement (to <5 ppm) | Determination of elemental formula (C₂₁H₂₈O₂) lgcstandards.com |

| MS/MS | Fragmentation pattern | Structural fingerprinting, differentiation from other isomers like Levonorgestrel |

UV-Visible spectroscopy measures the absorption of light by a molecule, providing information about its electronic structure, particularly the chromophores (light-absorbing groups) present. Steroids containing an α,β-unsaturated ketone system, such as Levonorgestrel, exhibit a characteristic strong UV absorption maximum (λmax) around 240 nm. nih.govhumanjournals.com

The chromophore in this compound involves a double bond at the C5-C6 position and a ketone at C3. While it is related to the α,β-unsaturated system, the non-conjugated nature of the double bond with the ketone would result in a different UV absorption profile. The primary absorption would be due to the isolated ketone (n→π* transition), which typically occurs at a shorter wavelength and with lower intensity compared to the π→π* transition of the conjugated system in Levonorgestrel. This distinct spectral signature allows for its differentiation and is a key parameter used during HPLC method development for detection. nih.gov

Impurity Profiling and Process-Related Impurities Analysis in Synthetic Research

Impurity profiling is a cornerstone of synthetic pharmaceutical research, ensuring the purity and safety of active pharmaceutical ingredients (APIs). For this compound, this process involves the identification, quantification, and characterization of any extraneous substances present in the final product. These impurities can originate from starting materials, intermediates, or by-products of side reactions occurring during synthesis.

Given that this compound is a known process-related impurity in the synthesis of Levonorgestrel, its own impurity profile may contain structurally similar compounds. pharmaffiliates.comsynthinkchemicals.com The synthesis of Levonorgestrel is a multi-step process, and variations in reaction conditions can lead to the formation of several related substances. google.com Therefore, research into the synthesis of this compound would necessitate careful monitoring for potential process-related impurities.

Advanced analytical techniques are employed to achieve comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is a primary tool, often coupled with ultraviolet (UV) or mass spectrometry (MS) detectors for enhanced sensitivity and specificity. humanjournals.comnih.gov The development of a stability-indicating HPLC method is crucial to separate the main compound from its potential degradation products and process-related impurities. humanjournals.comnih.gov

A typical HPLC method for the analysis of Levonorgestrel and its related substances would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water. nih.govresearchgate.net Gradient elution is often preferred to achieve optimal separation of a wide range of impurities with varying polarities. google.com

Table 1: Potential Process-Related Impurities in the Synthesis of this compound

| Impurity Name | Potential Origin | Analytical Technique for Detection |

| Levonorgestrel | Incomplete reaction or side reaction | HPLC, LC-MS |

| Norgestrel (racemic mixture) | Use of racemic starting materials | Chiral HPLC |

| Other Dehydro Isomers | Side reactions during dehydrogenation steps | HPLC, GC-MS |

| Oxidized Derivatives | Exposure to oxidative conditions | LC-MS |

This table is illustrative and based on the general chemistry of steroid synthesis. Specific impurities would be dependent on the exact synthetic route employed.

Bioanalytical Methodologies for In Vitro Study Sample Analysis

In vitro studies are essential for elucidating the metabolic fate and biological activity of pharmaceutical compounds. The analysis of samples from these studies requires highly sensitive and selective bioanalytical methods to accurately quantify the compound of interest and its potential metabolites in complex biological matrices.

For the in vitro study of this compound, methodologies developed for Levonorgestrel and other progestins can be adapted. nih.govnih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalytical applications due to its superior sensitivity and specificity. thieme-connect.comresearchgate.net

Sample preparation is a critical step in bioanalysis to remove interfering substances from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.net The choice of extraction method depends on the physicochemical properties of the analyte and the nature of the sample.

An in vitro metabolism study of Levonorgestrel in rat hypothalamus and pituitary tissues identified A-ring reduced derivatives as the major metabolites. nih.gov This suggests that in vitro studies of this compound should also monitor for potential reductive metabolites. The analytical methods must be capable of separating the parent compound from these metabolites.

Table 2: Exemplary LC-MS/MS Parameters for Bioanalysis of Progestin Analogs in In Vitro Samples

| Parameter | Condition |

| Chromatography | |

| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | Optimized for separation of analyte and metabolites |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ of this compound |

| Product Ion (Q3) | Specific fragment ions for quantification and confirmation |

These parameters are illustrative and would require optimization and validation for the specific analysis of this compound.

The development and validation of such bioanalytical methods according to regulatory guidelines are imperative to ensure the reliability of data from in vitro studies. researchgate.net This includes assessing parameters such as linearity, accuracy, precision, selectivity, and stability.

Future Directions and Emerging Research Avenues

Exploration of Novel Biocatalytic Systems for Directed Synthesis

The precise synthesis of steroid isomers such as 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel remains a significant challenge for traditional organic chemistry. Future research is increasingly focused on harnessing the specificity of biocatalytic systems to achieve directed synthesis. The exploration of novel enzymes and the engineering of existing ones offer a promising route to producing this specific isomer with high purity and yield.

Recent developments in biocatalysis have highlighted the potential of using enzymes to perform highly selective modifications on steroid scaffolds. Key enzyme families, such as Cytochrome P450 monooxygenases (CYPs) and hydroxysteroid dehydrogenases (HSDs), are central to steroid biosynthesis and metabolism and are prime candidates for this research. nih.govrsc.org Directed evolution, a method that mimics natural selection in a laboratory setting, can be used to tailor the activity of these enzymes. By subjecting genes for enzymes like CYPs to iterative rounds of mutagenesis and selection, researchers can evolve variants capable of catalyzing the specific dehydrogenation and hydrogenation reactions required to convert a precursor into the target molecule. dshs-koeln.de

For example, a Δ-4-ketosteroid dehydrogenase could be engineered to selectively reduce the C4-C5 double bond of a D-(-)-Norgestrel precursor, while a different dehydrogenase could be evolved to introduce the C5-C6 double bond. Immobilizing these engineered enzymes or whole cells containing them onto stable matrices, such as polyvinyl alcohol cryogels, can create efficient, reusable biocatalysts for continuous flow synthesis, improving yields and sustainability. mdpi.com

Table 1: Potential Biocatalytic Reactions for Synthesis of this compound

| Enzyme Class | Catalytic Function | Potential Application in Synthesis |

|---|---|---|

| Δ-Ketosteroid Dehydrogenases (KSTDs) | Catalyze the introduction or removal of double bonds at specific locations on the steroid ring. acs.org | Engineering a KSTD to specifically introduce the 5(6) double bond in a 4(5)-dihydro precursor. |

| Hydroxysteroid Dehydrogenases (HSDs) | Interconvert hydroxyl and keto groups, and can be involved in double bond reduction/isomerization. nih.gov | A specialized HSD could be used for the selective reduction of the 4(5) double bond. |

| Cytochrome P450s (CYPs) | Highly versatile monooxygenases that can perform a wide range of oxidative reactions, including hydroxylation and C-C bond cleavage. plos.org | Directed evolution could adapt a CYP to perform a specific desaturation reaction to form the target dehydro isomer. |

Future work in this area will involve screening microbial genomes for novel enzymes with desired activities and applying protein engineering techniques to optimize them for the specific structural transformations needed to synthesize this compound.

Advanced Computational Chemistry in Predicting Unexplored Biochemical Transformations

Advanced computational chemistry offers powerful tools to predict and understand the biochemical behavior of novel steroid molecules before they are synthesized. For a compound like this compound, in silico methods can provide critical insights into its potential formation, metabolic fate, and interaction with biological targets.

Molecular dynamics (MD) simulations are a key technique for this exploration. MD simulations can model the dynamic interactions between a steroid ligand and its receptor, such as the progesterone (B1679170) receptor (PR). plos.orgnih.govnih.gov By simulating the binding of this compound to the PR's ligand-binding domain, researchers can predict its binding affinity and conformational changes it induces in the receptor. ibm.comresearchgate.net These predictions can help to hypothesize whether the compound will act as an agonist or antagonist, guiding further experimental studies. nih.gov

Furthermore, computational models of steroid metabolism can predict the biochemical transformations the compound might undergo in the body. sun.ac.zanih.gov Software tools can simulate the interaction of the steroid with metabolic enzymes, primarily CYPs, to predict potential metabolites. nih.govnih.gov This is crucial for understanding the compound's pharmacokinetic profile and identifying metabolites that may have their own biological activity or be used as biomarkers. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate specific structural features, such as the position of the double bond, with biological activity, helping to refine the design of future steroid-based molecules. usfq.edu.ec

Table 2: Computational Approaches in Steroid Research

| Computational Method | Application Area | Predicted Outcome for Target Compound |

|---|---|---|

| Molecular Dynamics (MD) Simulation | Receptor-Ligand Interaction | Binding affinity, mode, and induced conformational changes at the Progesterone Receptor. plos.orgnih.gov |

| Metabolism Prediction Software | Pharmacokinetics / Toxicology | Identification of potential phase 1 and phase 2 metabolites formed by enzymes like CYPs. nih.govnih.gov |

| QSAR Modeling | Drug Design & Discovery | Correlation of the unique dehydro/dihydro structure with predicted progestogenic or other hormonal activity. usfq.edu.ec |

| Quantum Mechanics (QM) | Reaction Mechanism Studies | Elucidation of the electronic factors governing enzymatic synthesis or metabolism. |

These computational approaches significantly accelerate the research process, allowing for the prioritization of synthetic targets and the generation of testable hypotheses about the biochemical properties of this compound.

Development of Highly Selective Analytical Probes for Research

The structural similarity between this compound and other norgestrel (B7790687) isomers and metabolites presents a significant analytical challenge. Future research will require the development of highly selective analytical probes capable of distinguishing this specific compound from a complex mixture of related steroids.

One of the most promising avenues is the creation of molecularly imprinted polymers (MIPs). mdpi.com MIPs are synthetic polymers with tailor-made recognition sites that are complementary in shape, size, and functional group orientation to a template molecule. nih.govnih.gov By using this compound as the template, it is possible to create MIPs that can selectively bind and extract it from complex samples like plasma or urine. dshs-koeln.de These MIPs can be integrated into various analytical platforms, including solid-phase extraction cartridges for sample clean-up or as the recognition element in electrochemical sensors. nih.gov

Another area of development is in biosensors. While traditional immunoassays rely on antibodies, these can be expensive and time-consuming to produce. Emerging research focuses on alternative recognition elements, such as aptamers (short single-stranded DNA or RNA molecules) or bacterial allosteric transcription factors, which can be selected to bind specific targets with high affinity. nih.govresearchgate.net A biosensor utilizing such an element could provide real-time, quantitative detection of the target compound. rsc.orgresearchgate.net Advanced analytical techniques, such as liquid chromatography combined with ion mobility mass spectrometry (LC-IMS-MS), will also be critical for separating and identifying structurally similar steroid isomers that cannot be differentiated by mass alone. thermofisher.comresearchgate.net

Table 3: Emerging Analytical Probes and Techniques for Steroid Isomer Detection

| Probe/Technique | Principle of Operation | Potential Advantage for Target Compound |

|---|---|---|

| Molecularly Imprinted Polymers (MIPs) | A synthetic polymer is created with cavities specific to the template molecule's shape and chemistry. nih.govresearchgate.net | High selectivity, stability, and low cost compared to biological antibodies. |

| Aptamer-Based Biosensors | Short nucleic acid sequences fold into 3D structures to bind a specific target with high affinity. researchgate.net | High specificity and ease of synthesis; can be integrated into various sensor platforms. |

| LC-Ion Mobility-MS | Separates molecules based on retention time (LC), shape/size (IMS), and mass-to-charge ratio (MS). researchgate.netnih.gov | Provides an additional dimension of separation crucial for resolving closely related isomers. |

| Host-Guest Reporter Complexes | A host molecule (e.g., cavitand) binds the steroid guest, causing a change in a fluorescent indicator. nih.gov | Enables selective sensing in aqueous solutions, including biological fluids like urine. |

The development of these selective probes is essential for accurately studying the pharmacokinetics, metabolism, and biochemical role of this compound.

Elucidating the Broader Biochemical Landscape of Dehydrogenated/Dihydrogenated Steroids

The position of double bonds and the stereochemistry of the steroid nucleus are known to be critical determinants of receptor binding affinity and biological activity. uomustansiriyah.edu.iqnih.gov For instance, the reduction of the C4-C5 double bond in testosterone (B1683101) to form dihydrotestosterone (B1667394) dramatically increases its affinity for the androgen receptor. wikipedia.org Conversely, for 19-nortestosterone derivatives like nandrolone, 5α-reduction decreases androgenic activity. wikipedia.org Therefore, it is crucial to experimentally determine the binding affinity of this compound for the progesterone, androgen, and other steroid receptors to build a comprehensive structure-activity relationship (SAR) profile. nih.govdrugdesign.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel, and how can its purity be validated?

- Methodology : Synthesis typically involves stereospecific modifications of the norgestrel backbone. Purity validation requires chromatographic techniques such as HPLC with UV detection. For example, system suitability tests using a C18 column and a mobile phase of acetonitrile/water (adjusted to retain norgestrel analogs for ~10 minutes) ensure resolution ≥8 between peaks . Thin-layer chromatography (TLC) with silica gel plates and a solvent system of 1,2-dichloroethane/methanol/water (368:32:1) can confirm identity by comparing Rf values to reference standards .

Q. How should researchers prepare stock solutions of this compound for in vitro studies?

- Methodology : The compound is soluble in organic solvents like DMSO (5 mg/mL) and ethanol (0.25 mg/mL). Stock solutions should be prepared under inert gas purging to prevent oxidation. For neuroprotection studies, working concentrations (e.g., 20 μM) are diluted in cell culture media, accounting for solvent toxicity (e.g., DMSO ≤0.1%) .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

- Methodology : UPLC-MS/MS with a C18 column and electrospray ionization (ESI) is preferred for high sensitivity. For example, a validated method using m/z transitions (e.g., 313.2 → 109.1 for norgestrel analogs) achieves a limit of quantification (LOQ) of 0.05 μg/kg in complex matrices like retinal tissue . Internal standards (e.g., deuterated analogs) improve precision, with relative standard deviations (RSD) ≤6% .

Advanced Research Questions

Q. How does this compound exert neuroprotective effects in retinal degeneration models?

- Mechanistic Insights : The compound upregulates basic fibroblast growth factor (bFGF) in photoreceptor-like cells (661W), activating protein kinase A (PKA) and phosphorylating glycogen synthase kinase 3β (GSK3β) at Ser8. This pathway reduces nitric oxide production (measured via nitrite assays) and shifts microglial polarization from pro-inflammatory (CD68+/iNOS+) to anti-inflammatory (MRC1+) states . siRNA knockdown of bFGF abolishes neuroprotection, confirming pathway dependence .

Q. What experimental strategies resolve contradictions in metabolic studies of D-(-)-Norgestrel enantiomers?

- Data Analysis : The d-enantiomer is metabolized via reductive pathways (e.g., 3α,5β-tetrahydro derivatives), while the l-enantiomer undergoes hydroxylation at C-16. Discrepancies arise from species-specific metabolism; for example, African green monkeys predominantly hydroxylate l-norgestrel. Researchers should validate findings using human hepatic microsomes or CRISPR-edited cell lines expressing human CYP450 isoforms .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.